safety data sheet SDS for 3,3-dimethyl-1-phenoxybutan-2-one
safety data sheet SDS for 3,3-dimethyl-1-phenoxybutan-2-one
The following is an in-depth technical guide and predictive safety assessment for 3,3-dimethyl-1-phenoxybutan-2-one , structured for researchers and drug development professionals.
CAS Registry Number: 39199-22-9
Synonyms: Phenoxypinacolone; 1-Phenoxy-3,3-dimethyl-2-butanone; NSC 86599
Chemical Class:
Part 1: Compound Identity & Molecular Architecture
Structural Analysis & Rationale
As a Senior Application Scientist, it is critical to look beyond the name and understand the reactive moieties that dictate safety and handling. This compound is a hybrid pharmacophore combining a lipophilic tert-butyl ketone (pinacolone moiety) with a phenoxy ether linkage.
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The Pinacolone "Tail" (
): Provides significant steric bulk, reducing susceptibility to nucleophilic attack at the carbonyl carbon compared to methyl ketones. However, it increases lipophilicity (LogP), facilitating dermal absorption. -
The Phenoxy "Head" (
): The ether linkage is stable, but the alpha-methylene protons are acidic enough to participate in further functionalization (e.g., halogenation to form triadimefon-type antifungals).
Key Physical Properties (Experimental & Predicted):
| Property | Value / Prediction | Source/Rationale |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 192.25 g/mol | Calculated |
| Physical State | Viscous Liquid or Low-Melting Solid | Analog comparison (Chlorophenoxy analog MP ~58°C) |
| Boiling Point | ~140–145°C @ 10 mmHg | Predicted based on volatility of pinacolone derivatives |
| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water | Lipophilic nature (LogP ~2.5–3.[1]0) |
| CAS Number | 39199-22-9 | Verified Registry |
Part 2: Hazard Identification & Toxicology (The "Why")
Expert Insight: While a fully registered REACH dossier may not exist for this specific unchlorinated analog, we must apply Read-Across Toxicology using its structural parent, 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (CAS 38014-61-0), and its precursors.
Predictive GHS Classification
Based on Structure-Activity Relationships (SAR), this compound should be treated with the following GHS precautions in a research setting:
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Acute Toxicity (Oral): Category 4 (H302)
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Rationale: Phenoxy ketones are metabolically processed via ether cleavage and ketone reduction. High doses typically induce CNS depression and gastric irritation.
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Skin Corrosion/Irritation: Category 2 (H315)
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Rationale: The lipophilic nature allows penetration of the stratum corneum, leading to localized dermatitis.
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Serious Eye Damage/Irritation: Category 2A (H319)
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Rationale: Ketone vapors and direct contact are established mucous membrane irritants.
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The "Hidden" Hazard: Impurity Profile
In drug development, the purity of the intermediate dictates the safety. This compound is synthesized via the displacement of a halide from Bromopinacolone (1-bromo-3,3-dimethyl-2-butanone).
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Residual Precursor Risk: Bromopinacolone is a lachrymator and highly toxic alkylating agent. Even 0.1% residue in your 3,3-dimethyl-1-phenoxybutan-2-one sample can transform a "mild irritant" into a severe eye/respiratory hazard.
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Protocol: Always check the Certificate of Analysis (CoA) for inorganic bromide or hydrolyzable bromide content before heating this material.
Part 3: Handling, Stability & Reactivity
Synthesis & Degradation Pathway
Understanding how this molecule is made reveals its decomposition risks.
Figure 1: Synthesis flow and potential degradation/reaction pathways. Note the lachrymator origin.
Storage Protocols
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Atmosphere: Store under Nitrogen or Argon. While the ether linkage is relatively stable, the alpha-position to the ketone is susceptible to slow auto-oxidation over months.
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Temperature: 2–8°C (Refrigerated).
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Incompatibility: Strong oxidizing agents (peroxide formation risk) and strong bases (potential for enolization and condensation).
Part 4: Emergency Protocols & Decision Logic
Exposure Response System
This self-validating protocol ensures immediate mitigation of risks, particularly focusing on the potential for lachrymatory impurities.
Figure 2: Decision tree for emergency response, prioritizing lachrymator mitigation strategies.
Spill Management
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Evacuate: If a strong "sharp" odor (indicating Bromopinacolone residue) is present, evacuate the lab immediately.
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PPE: Wear nitrile gloves (double gloved recommended due to solvent carrier permeability) and a full-face respirator if aerosols are generated.
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Neutralization: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.
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Disposal: Incineration is the only validated method for phenoxy ketones to prevent environmental bioaccumulation.
Part 5: References & Authority
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GuideChem. (2025).[2] 3,3-Dimethyl-1-phenoxybutan-2-one (CAS 39199-22-9) Substance Detail.[3][4] Retrieved from
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ECHEMI. (2025).[1][2][5] Phenoxypinacolone Structure and Properties. Retrieved from
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European Patent Office. (1981). Process for preparation of substituted 3,3-dimethyl-butan-2-ones (EP0041671A1). (Demonstrates synthesis via Bromopinacolone). Retrieved from
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PubChem. (2025).[1][5] 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (Analogous Hazard Data). Retrieved from
